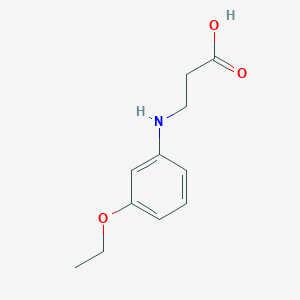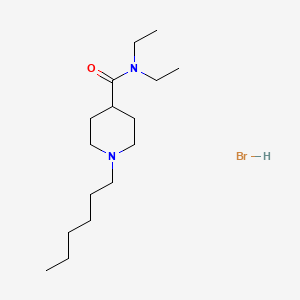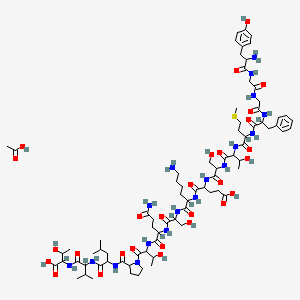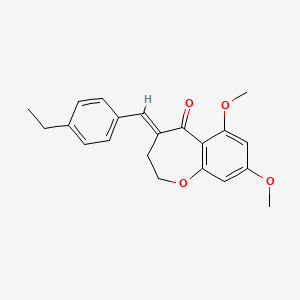
Pkm2-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pkm2-IN-3 is a potent inhibitor of pyruvate kinase isoform M2 (PKM2), an enzyme that plays a crucial role in glycolysis. This compound has shown significant potential in inhibiting PKM2-mediated glycolysis and NLRP3 activation, thereby exhibiting anti-neuroinflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pkm2-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial production .
化学反应分析
Types of Reactions: Pkm2-IN-3 primarily undergoes inhibition reactions where it binds to the active site of PKM2, preventing its enzymatic activity. This inhibition affects the glycolytic pathway, leading to reduced production of pyruvate and adenosine triphosphate (ATP) .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various functional group precursors. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, characterized by its specific inhibitory activity against PKM2. By inhibiting PKM2, this compound effectively reduces glycolysis and NLRP3 activation, leading to its anti-neuroinflammatory effects .
科学研究应用
Pkm2-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PKM2 and its effects on glycolysis. In biology, it helps in understanding the role of PKM2 in cellular metabolism and its implications in various diseases .
In medicine, this compound is being investigated for its potential therapeutic applications in treating diseases characterized by abnormal glycolysis, such as cancer and neuroinflammatory disorders. Its ability to inhibit PKM2 makes it a promising candidate for drug development .
In industry, this compound can be used in the development of diagnostic tools and assays to measure PKM2 activity and its inhibition. This can aid in the early detection and monitoring of diseases associated with altered glycolysis .
作用机制
Pkm2-IN-3 exerts its effects by binding to the active site of PKM2, thereby inhibiting its enzymatic activity. PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate to pyruvate. By inhibiting PKM2, this compound disrupts glycolysis, leading to reduced production of pyruvate and ATP .
The inhibition of PKM2 also affects the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. By reducing NLRP3 activation, this compound exhibits anti-neuroinflammatory effects, making it a potential therapeutic agent for neuroinflammatory disorders .
相似化合物的比较
Pkm2-IN-3 is unique in its specific inhibition of PKM2 and its dual effects on glycolysis and NLRP3 activation. Similar compounds include other PKM2 inhibitors like Pkm2-IN-1 and compound 3k, which also target PKM2 but may have different inhibitory potencies and effects on glycolysis .
List of Similar Compounds:- Pkm2-IN-1
- Compound 3k
- Other PKM2 inhibitors with varying IC50 values and effects on glycolysis .
This compound stands out due to its potent inhibitory activity and its potential therapeutic applications in treating diseases characterized by abnormal glycolysis and inflammation .
属性
分子式 |
C21H22O4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
(4E)-4-[(4-ethylphenyl)methylidene]-6,8-dimethoxy-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C21H22O4/c1-4-14-5-7-15(8-6-14)11-16-9-10-25-19-13-17(23-2)12-18(24-3)20(19)21(16)22/h5-8,11-13H,4,9-10H2,1-3H3/b16-11+ |
InChI 键 |
BQNYBXFXLMWECE-LFIBNONCSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)/C=C/2\CCOC3=C(C2=O)C(=CC(=C3)OC)OC |
规范 SMILES |
CCC1=CC=C(C=C1)C=C2CCOC3=C(C2=O)C(=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
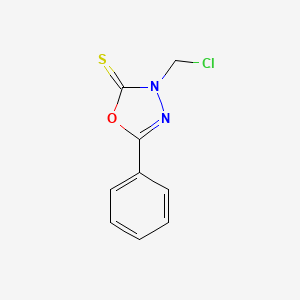
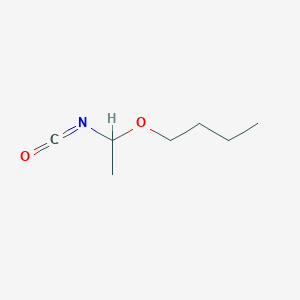
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
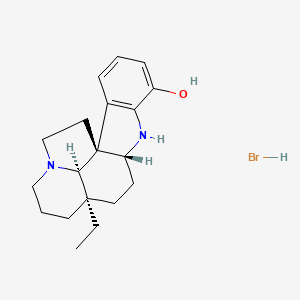
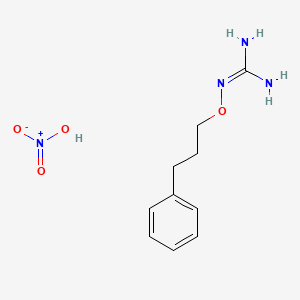
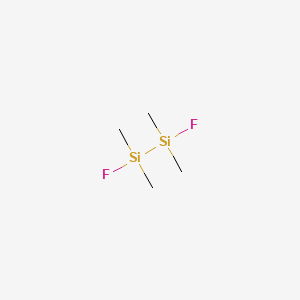
![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)
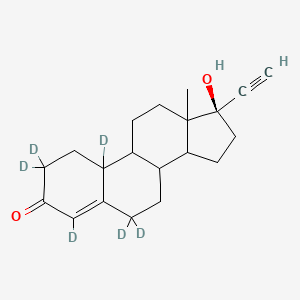
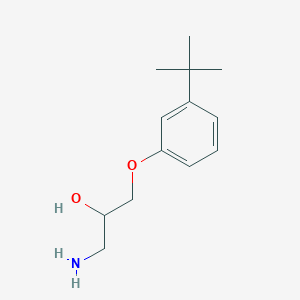
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
